molecular formula C9H8F4O B1426651 4-Ethoxy-2-fluorobenzotrifluoride CAS No. 1233541-64-4

4-Ethoxy-2-fluorobenzotrifluoride

Cat. No. B1426651
CAS RN: 1233541-64-4
M. Wt: 208.15 g/mol
InChI Key: DIQPDWNLROTSAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-fluorobenzotrifluoride is represented by the InChI code 1S/C9H8F4O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3 . The molecular weight is 208.16 .


Physical And Chemical Properties Analysis

4-Ethoxy-2-fluorobenzotrifluoride is a liquid at room temperature . It has a molecular weight of 208.16 . The storage temperature is 2-8°C .

Scientific Research Applications

Organic Synthesis

4-Ethoxy-2-fluorobenzotrifluoride: is a valuable intermediate in organic synthesis. Its molecular structure, characterized by the presence of both ethoxy and trifluoromethyl groups, makes it a versatile reagent for introducing fluorinated aromatic compounds. These compounds are often sought after for their enhanced stability and bioactivity in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 4-Ethoxy-2-fluorobenzotrifluoride can be used to synthesize novel drug candidates. The fluorine atoms in the molecule can significantly alter the biological activity of a compound, making it a critical component in the development of new therapeutic agents .

Material Science

This compound finds applications in material science, particularly in the development of advanced polymers and resins. The trifluoromethyl group can impart desirable properties such as resistance to solvents and thermal stability .

Agricultural Chemistry

4-Ethoxy-2-fluorobenzotrifluoride: may be utilized in the synthesis of agrochemicals. The introduction of fluorine atoms can lead to compounds with improved pesticidal or herbicidal activity .

Analytical Chemistry

The compound’s unique structure allows it to serve as a standard or reference material in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of complex mixtures .

Fluorine Chemistry Research

As a fluorinated aromatic compound, 4-Ethoxy-2-fluorobenzotrifluoride is of particular interest in fluorine chemistry research. Studies on its reactivity and interactions can provide insights into the behavior of fluorinated molecules .

Catalyst Development

Researchers may explore the use of 4-Ethoxy-2-fluorobenzotrifluoride in the design of catalysts. Its fluorinated structure can influence the catalytic activity and selectivity in various chemical reactions .

Environmental Science

In environmental science, this compound could be studied for its potential impact on ecosystems. Understanding its degradation pathways and persistence in the environment is crucial for assessing its ecological footprint .

Safety And Hazards

The safety information for 4-Ethoxy-2-fluorobenzotrifluoride includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

4-ethoxy-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-2-14-6-3-4-7(8(10)5-6)9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQPDWNLROTSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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